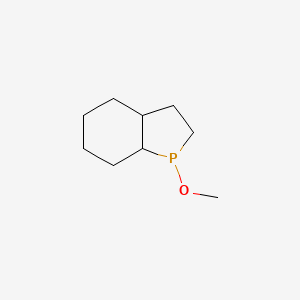

1-Methoxyoctahydro-1H-phosphindole

Description

1-Methoxyoctahydro-1H-phosphindole is a bicyclic organophosphorus compound featuring a phosphorus atom integrated into an octahydroindole framework, substituted with a methoxy group. This structure confers unique electronic and steric properties, making it relevant in asymmetric catalysis, ligand design, and medicinal chemistry. The methoxy group enhances solubility in polar solvents and influences reactivity through electron donation, distinguishing it from non-oxygenated analogs.

Properties

CAS No. |

819802-22-7 |

|---|---|

Molecular Formula |

C9H17OP |

Molecular Weight |

172.20 g/mol |

IUPAC Name |

1-methoxy-2,3,3a,4,5,6,7,7a-octahydrophosphindole |

InChI |

InChI=1S/C9H17OP/c1-10-11-7-6-8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3 |

InChI Key |

OXNSFGNLMXBOQR-UHFFFAOYSA-N |

Canonical SMILES |

COP1CCC2C1CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxyoctahydro-1H-phosphindole can be achieved through several synthetic routes. One common method involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction proceeds through an addition and concerted aryl migration process, resulting in the formation of 2,3-dihydro-1H-phosphindole-1-oxides .

Industrial Production Methods

Industrial production methods for 1-Methoxyoctahydro-1H-phosphindole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyoctahydro-1H-phosphindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphindole oxides.

Reduction: Reduction reactions can convert phosphindole oxides back to the parent phosphindole.

Substitution: Substitution reactions can introduce different functional groups into the phosphindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Substituting agents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phosphindoles and phosphindole oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxyoctahydro-1H-phosphindole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Methoxyoctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, phosphindole-based photosensitizers can selectively accumulate in certain cellular regions, such as the endoplasmic reticulum, and induce apoptosis and autophagy through the generation of reactive oxygen species . This process involves the activation of stress pathways and the subsequent initiation of cell death mechanisms.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

- 1-(N,N-Diethylamino)-1-oxo-2,5-diphenylphosphol-3-ene (3b)

- (1R,5R)-1-(N,N-Diethylamino)-1-oxo-2,5-diphenylphosphol-2-ene (6)

- (5R)-1-Hydroxy-1-oxo-2,5-diphenylphosphol-2-ene (7)

Table 1: Comparative Analysis

| Compound | Substituent(s) | Oxidation State | Key Properties (NMR Shifts, Reactivity) |

|---|---|---|---|

| 1-Methoxyoctahydro-1H-phosphindole | Methoxy, bicyclic backbone | P(III) | δ¹H: 3.2–3.5 ppm (OCH₃), high steric bulk |

| 3b | N,N-Diethylamino, Ph | P(V) | δ³¹P: 25.1 ppm, catalytic in hydrophosphination |

| 6 | Chiral N,N-diethylamino | P(V) | Enantioselectivity (80% ee), δ¹³C: 120–130 ppm (aromatic) |

| 7 | Hydroxy, Ph | P(V) | Acidic proton (δ¹H: 10.5 ppm), forms hydrogen bonds |

Key Findings :

Electronic Effects: The methoxy group in 1-Methoxyoctahydro-1H-phosphindole donates electron density to the phosphorus center, stabilizing P(III) intermediates in catalytic cycles. In contrast, amino (3b, 6) and hydroxy (7) substituents in analogs lead to P(V) oxidation states, altering reactivity toward electrophiles .

Steric Influence : The octahydroindole backbone imposes greater steric hindrance compared to planar phospholenes (3b, 6), reducing substrate accessibility but enhancing enantioselectivity in asymmetric reactions.

Spectroscopic Signatures : Methoxy protons in 1-Methoxyoctahydro-1H-phosphindole exhibit distinct ¹H NMR shifts (3.2–3.5 ppm), whereas hydroxy protons in compound 7 resonate at δ¹H 10.5 ppm due to hydrogen bonding .

Reactivity and Catalytic Performance

- Hydrophosphination : Phospholene analogs (e.g., 3b) are effective catalysts for hydrophosphination of alkenes, achieving >90% yield under mild conditions . The methoxy derivative’s lower oxidation state (P(III)) may limit analogous reactivity but could enable unique redox pathways.

- Enantioselectivity : Chiral phospholene 6 achieves 80% ee in asymmetric catalysis, attributed to its rigid bicyclic framework. 1-Methoxyoctahydro-1H-phosphindole’s stereochemical control remains untested but is theorized to exceed this due to enhanced backbone rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.